4-苯基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

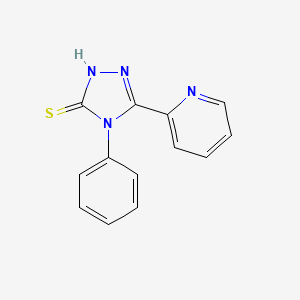

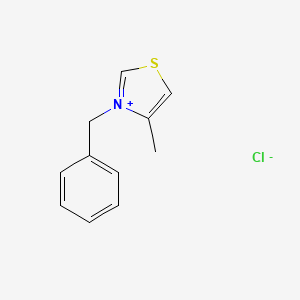

The compound 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule that has been the subject of various studies due to its potential biological activity and chemical properties. This compound is part of a broader class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological activities and are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives typically involves multi-step reaction sequences. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide can lead to the formation of a 1,2,4-triazole-3-thione, which can be further modified to produce various derivatives . Another example is the cyclization of potassium dithiocarbazinate with hydrazine hydrate, which forms the basic nucleus of the triazole compound . These synthetic routes often involve the use of reagents like hydrazine hydrate, thiosemicarbazide, and chloroacetic acid, and conditions such as reflux in water .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis. For example, one derivative crystallizes in the triclinic space group P-1, with specific bond lengths and angles that have been determined through X-ray structure determination . Density functional theory (DFT) calculations have also been employed to optimize the geometry and study the frontier orbital energy and atomic net charges of these molecules .

Chemical Reactions Analysis

The 1,2,4-triazole-3-thiol derivatives can undergo various chemical reactions to form new compounds. For instance, they can react with ethylene chlorohydrine, amines, and aromatic aldehydes to yield different derivatives with potential pharmacological actions . These reactions are important for the development of new drugs and for understanding the chemical behavior of the triazole nucleus.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives have been studied through various methods. The compounds' melting points, chromatographic profiles, and spectroscopic data (IR, NMR) have been used to confirm their identities . Additionally, molecular docking studies have suggested that these compounds could influence the activity of enzymes like kinases, cyclooxygenase-2, and lanosterol 14-α-demethylase . The anti-inflammatory properties of some derivatives have also been evaluated, indicating the potential for these compounds to be used in therapeutic applications .

科学研究应用

抗微生物活性

4-苯基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-硫醇及其衍生物已广泛研究其抗微生物特性。例如,Bayrak等人(2009年)合成了该化合物的各种衍生物,并评估了它们的抗微生物活性,发现大多数化合物表现出良好或中等活性。这表明这些化合物在开发新的抗微生物剂方面具有潜力(Bayrak et al., 2009)。

缓蚀作用

该化合物已被研究用于缓蚀。Ansari等人(2014年)合成了吡啶取代三唑的席夫碱,包括这种化合物,并发现它们对盐酸溶液中的低碳钢具有缓蚀剂作用。他们的研究表明这些化合物可以在金属表面形成保护膜,为工业应用提供了一个有前途的途径(Ansari et al., 2014)。

结构和化学分析

这些三唑衍生物的结构和化学性质一直是一个感兴趣的课题。Castiñeiras等人(2018年)对这种化合物的特定衍生物的合成和结构评估进行了研究,有助于理解其化学行为和在各个领域的潜在应用(Castiñeiras等人,2018年)。

抗炎性能

研究还探讨了4-苯基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-硫醇衍生物的抗炎性能。Arustamyan等人(2021年)合成了衍生物并测试了它们的抗炎活性,表明具有潜在的药理应用(Arustamyan et al., 2021)。

催化活性

另一个研究领域是研究这种化合物的衍生物的催化活性。Adiguzel等人(2020年)对吡啶取代双-1,2,4-三唑衍生物进行了计算研究,揭示了它们在各种化学反应中作为催化剂的潜力(Adiguzel et al., 2020)。

安全和危害

未来方向

The future directions for the study of this compound could involve further exploration of its synthesis, molecular structure, and chemical reactions . Additionally, more research could be conducted to understand its mechanism of action and to assess its physical and chemical properties in more detail .

属性

IUPAC Name |

4-phenyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-15-12(11-8-4-5-9-14-11)17(13)10-6-2-1-3-7-10/h1-9H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARXPHYYFONLBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493930 |

Source

|

| Record name | 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

56041-34-0 |

Source

|

| Record name | 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)